molecular formula C4H9N3S B044957 N-cyclopropylhydrazinecarbothioamide CAS No. 122813-75-6

N-cyclopropylhydrazinecarbothioamide

Cat. No. B044957
M. Wt: 131.2 g/mol
InChI Key: IWYSVPJSANLOFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine with isothiocyanates or similar carbon disulfide derivatives. A study on related compounds highlights the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ as a method for accessing structurally diverse pyridazine derivatives, which suggests potential pathways for synthesizing "N-cyclopropylhydrazinecarbothioamide" derivatives (Garve et al., 2016).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives can be complex, with properties such as crystal system, space group, and molecular interactions significantly influencing their chemical behavior. For instance, the crystal and molecular structure analysis of a related compound showed it belongs to the triclinic crystal system with specific unit cell parameters, highlighting the importance of structural analysis in understanding these compounds' properties (Ramaiah et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are central to their application in synthesizing complex organic molecules and potential pharmaceuticals. For example, the [3 + 3]-cycloaddition reaction mentioned earlier underlines the reactivity of these compounds in forming pyridazine derivatives, which are valuable in medicinal chemistry (Garve et al., 2016).

Scientific Research Applications

  • Anticonvulsant Activity: N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides show potential anticonvulsant activity, with compounds PT 30 and PT 4 offering 100% protection in seizure models (Tripathi & Kumar, 2013).

  • Antibacterial and Antifungal Properties: N-benzoyl cyanoacetylhydrazine, a related compound, effectively synthesizes new heterocyclic compounds with potential biological activity, including antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

  • Metabolic Labeling in Biological Studies: Cyclopropenes offer an efficient alternative to azides for studying biological entities in biological samples through metabolic labeling strategies (Ravasco, Monteiro, & Trindade, 2017).

  • Cytotoxicity Against Cancer Cells: N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide (H3L) and its Zn(II) complex show strong cytotoxicity against certain cancer cells (Abdel‐Rhman et al., 2019).

  • Antineoplastic and Immunosuppressive Agent: Cyclophosphamide, a well-known antineoplastic drug, has unique metabolism and inactivation pathways contributing to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

  • Antitumor Activity: Various synthesized compounds related to hydrazinecarbothioamide show potent antitumor effects against several cancer cell lines (Bhat et al., 2014).

  • Anti-tubercular Agent: Some derivatives show potential as CYP51 inhibitors and exhibit potent anti-tubercular activity, presenting a new approach to treating tuberculosis (Ambhore et al., 2019).

  • Inhibition of Mild Steel Corrosion: Thiosemicarbazides, including some derivatives of hydrazinecarbothioamide, effectively inhibit mild steel corrosion in acidic media (Ebenso, Isabirye, & Eddy, 2010).

  • Synthesis of Bisthiazoles: Novel bisthiazoles, based on bis(carbothioamides), can be synthesized using commercially available reagents, with promising antibacterial activities (Sayed, Ali, & Al-Faiyz, 2019).

properties

IUPAC Name

1-amino-3-cyclopropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSVPJSANLOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365205
Record name N-cyclopropylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylhydrazinecarbothioamide

CAS RN

122813-75-6
Record name N-cyclopropylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclopropylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CX Tan, YX Shi, JQ Weng, XH Liu… - Letters in Drug …, 2012 - ingentaconnect.com
A new series of 1,2,4-triazoles containing cyclopropane moiety were synthesized and characterized by 1H NMR and elemental analyses. The biological activities results showed that …
Number of citations: 66 www.ingentaconnect.com
XH Liu, L Pan, JQ Weng, CX Tan, YH Li, BL Wang… - Molecular …, 2012 - Springer
To develop novel inhibitors of ketol-acid reductoisomerase, a series of (oxdi/tri)azoles derivatives was synthesized and characterized by 1 H NMR, MS, elemental analyses, and …
Number of citations: 86 link.springer.com

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